molecular formula C12H13N3O2 B3732946 2-[(2-hydroxyethyl)amino]-6-phenyl-4(3H)-pyrimidinone

2-[(2-hydroxyethyl)amino]-6-phenyl-4(3H)-pyrimidinone

Cat. No. B3732946
M. Wt: 231.25 g/mol
InChI Key: TZCKOGMJLTXFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-hydroxyethyl)amino]-6-phenyl-4(3H)-pyrimidinone is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as HEPP and has a molecular formula of C13H13N3O2.

Mechanism of Action

The mechanism of action of HEPP is not fully understood. However, research has shown that the compound inhibits the activity of certain enzymes, including tyrosine kinases, which are involved in various cellular processes. This inhibition leads to the disruption of cellular signaling pathways, which can result in the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
HEPP has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. These effects are attributed to the compound's ability to target specific cellular pathways, leading to the disruption of cellular processes.

Advantages and Limitations for Lab Experiments

HEPP has several advantages for lab experiments, including its high potency and selectivity towards specific enzymes. However, the compound has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on HEPP, including the development of more efficient synthesis methods, the investigation of its potential applications in drug delivery systems, and the exploration of its therapeutic effects on other diseases. Additionally, the compound's structure-activity relationship can be further studied to optimize its pharmacological properties.
In conclusion, HEPP is a promising chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively researched. Further research is needed to explore its full potential and optimize its pharmacological properties.

Scientific Research Applications

HEPP has been extensively researched for its applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been found to have potential therapeutic effects against various diseases, including cancer, inflammation, and infections.

properties

IUPAC Name

2-(2-hydroxyethylamino)-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-7-6-13-12-14-10(8-11(17)15-12)9-4-2-1-3-5-9/h1-5,8,16H,6-7H2,(H2,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCKOGMJLTXFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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